(3-Oxaspiro[5.5]undecan-9-yl)methanol
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Overview
Description
(3-Oxaspiro[5.5]undecan-9-yl)methanol: is a spiro compound characterized by a unique bicyclic structure where a spiro oxygen atom connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxaspiro[5.5]undecan-9-yl)methanol typically involves the following steps:
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Formation of the Spiro Intermediate: : The initial step often involves the formation of a spiro intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the spirocyclic structure.
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Introduction of the Methanol Group: : The spiro intermediate is then subjected to a reduction reaction to introduce the methanol group. This can be done using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the cyclization and reduction reactions are carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Oxaspiro[5.5]undecan-9-yl)methanol can undergo various chemical reactions, including:
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Oxidation: : The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The compound can be further reduced to form different alcohol derivatives using reducing agents such as NaBH4 or LiAlH4.
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Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Chemistry
In organic chemistry, (3-Oxaspiro[5.5]undecan-9-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for understanding the behavior of spiro compounds in biological environments.
Medicine
Potential pharmaceutical applications include the development of new drugs. The spiro structure is known to impart unique pharmacokinetic properties, which can be beneficial in drug design.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (3-Oxaspiro[5.5]undecan-9-yl)methanol exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the spirocyclic structure, which can stabilize transition states and intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(3-Oxaspiro[5.5]undecan-9-one): Similar spiro structure but with a ketone group instead of a methanol group.
(3-Oxaspiro[5.5]undecan-9-yl)amine: Similar spiro structure but with an amine group instead of a methanol group.
Uniqueness
(3-Oxaspiro[5.5]undecan-9-yl)methanol is unique due to its specific functional group (methanol) and the stability imparted by the spirocyclic structure. This combination of features makes it particularly useful in various synthetic and research applications.
By understanding the properties and applications of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.
Properties
Molecular Formula |
C11H20O2 |
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Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-oxaspiro[5.5]undecan-9-ylmethanol |
InChI |
InChI=1S/C11H20O2/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h10,12H,1-9H2 |
InChI Key |
CBQZWNOQSUQLNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CO)CCOCC2 |
Origin of Product |
United States |
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